

Technical Guide: Spectroscopic Characterization of 2'-Cyano-2-phenylacetophenone

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Compound of Interest

Compound Name: 2'-Cyano-2-phenylacetophenone

CAS No.: 898783-78-3

Cat. No.: B1324249

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Executive Summary & Chemical Identity

2'-Cyano-2-phenylacetophenone is a functionalized deoxybenzoin characterized by an ortho-positioned nitrile group on the benzoyl ring. Its spectroscopic profile is defined by the competition between the open-chain ketone form and the potential for intramolecular cyclization, a phenomenon sensitive to solvent polarity and pH.

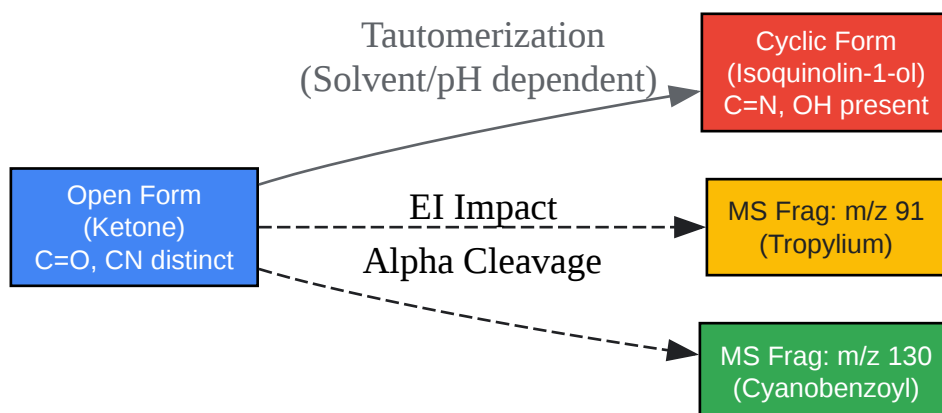
Property	Detail
IUPAC Name	1-(2-cyanophenyl)-2-phenylethanone
Common Name	-Cyanodeoxybenzoin
CAS Number	60694-99-7 (Isomer generic) / Specific isomer often cited in synthesis lit.
Molecular Formula	
Molecular Weight	221.26 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	108–110 °C (Typical for pure isomer)

Structural Dynamics & Tautomerism

As a Senior Application Scientist, it is critical to note that this molecule is not statically defined. In solution, particularly in the presence of protic solvents or catalysts, it exists in equilibrium with its cyclic tautomer.

- Form A (Open Chain): The kinetic product, observable in non-polar solvents (e.g.,).
- Form B (Cyclic Enol/Imidate): The thermodynamic product, often favored in polar aprotic solvents (DMSO) or under acidic catalysis, leading to isocoumarin formation.

Diagram 1: Structural Equilibrium & Fragmentation Logic



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Caption: Tautomeric equilibrium between the open ketone and cyclic isoquinolinol forms, plus key Mass Spec fragmentation pathways.

Spectroscopic Profile

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most rapid confirmation of the "open" chain structure via the nitrile stretch.

Functional Group	Wavenumber ()	Intensity	Assignment / Mechanistic Insight
Nitrile ()	2220 – 2230	Medium/Sharp	Diagnostic peak. Disappearance indicates cyclization to isocoumarin imine.
Ketone ()	1680 – 1695	Strong	Conjugated with the aromatic ring but less than typical benzophenones due to methylene insulation.
Aromatic ()	1580 – 1600	Medium	Skeletal vibrations of the phenyl rings.
Methylene ()	2900 – 2950	Weak	C-H stretch of the alpha-methylene group.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Data is typically acquired in

to maintain the open-chain form. In DMSO-

, peak broadening due to exchange with the enol form may occur.

Proton NMR (

¹H NMR, 400 MHz,

)

- 4.35 – 4.55 ppm (2H, s): The alpha-methylene singlet (

). This is the "anchor" peak. If this splits or disappears, the sample has tautomerized or degraded.

- 7.20 – 7.35 ppm (5H, m): Protons of the isolated phenyl ring (Ring B).
- 7.45 – 7.80 ppm (4H, m): Protons of the cyanophenyl ring (Ring A).
 - Note: The proton ortho to the carbonyl on Ring A will be the most deshielded (ppm) due to the anisotropy of the carbonyl group.

Carbon NMR (

C NMR, 100 MHz,

Carbon Environment	Chemical Shift (ppm)	Notes
Carbonyl ()	195.0 – 198.0	Typical for aryl-alkyl ketones.
Nitrile ()	117.5 – 118.5	Characteristic carbon.
Methylene ()	45.0 – 46.5	Alpha-carbon.
Aromatic ()	135.0 – 140.0	Ipsocarbons (attached to and).
Aromatic ()	126.0 – 134.0	Remaining aromatic methines.

Mass Spectrometry (EI-MS)

- Molecular Ion (m/z 221): m/z 221 (detectable, often weak).
- Base Peak: m/z 91 (Tropylium ion). Formed by the cleavage of the benzyl bond.
- Key Fragment: m/z 130 (2-cyanobenzoyl cation). This confirms the location of the cyano group on the benzoyl ring rather than the benzyl ring.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure the integrity of the "open" form during analysis:

- Solvent Choice: Use Chloroform-d ($CDCl_3$) neutralized with basic alumina if the solvent is aged (acidic catalyzes cyclization).
- Concentration: Prepare a ~10-15 mg/mL solution.
- Filtration: Filter through a glass wool plug to remove any undissolved inorganic salts from the synthesis step.
- Acquisition: Run standard 1D proton (16 scans) and C13 (256-512 scans).

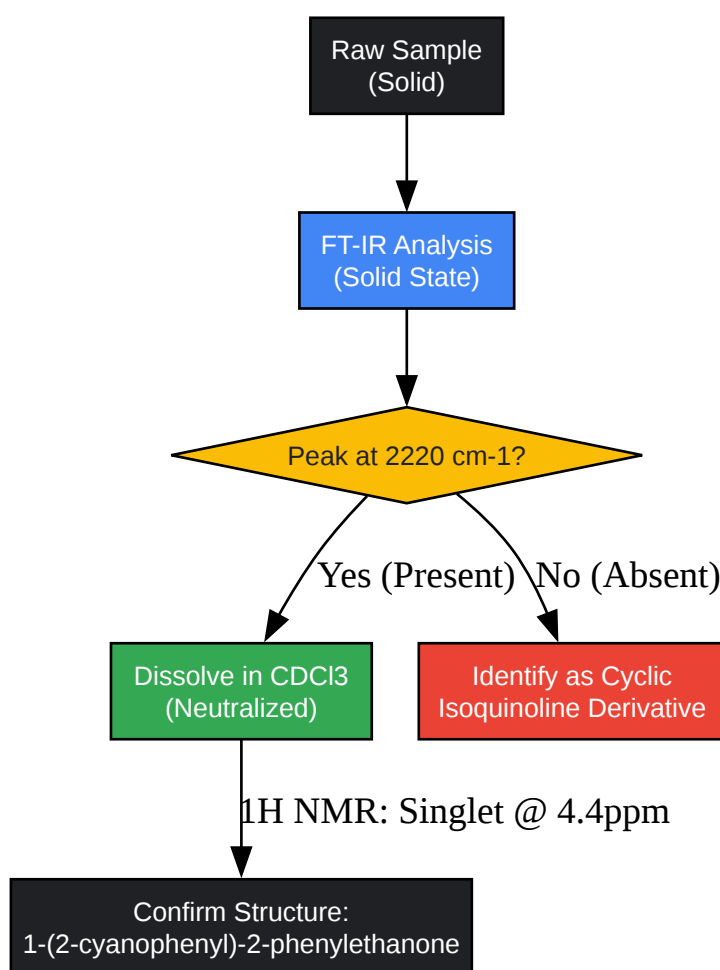
Protocol B: Differentiation of Isomers (Tautomer Check)

If the identity is ambiguous (Open vs. Cyclic):

- Take an IR spectrum of the solid. Look for the 2220 cm^{-1} peak.

- Present: Open Ketone.
- Absent: Cyclic Isocoumarin/Isoquinoline.
- Dissolve in DMSO-
and add 1 drop of
.
◦ Observation: If the
peak (4.4 ppm) disappears over time (H-D exchange), the keto-enol equilibrium is active.

Diagram 2: Analytical Workflow



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Caption: Decision tree for verifying the structural identity of o-cyanodeoxybenzoin.

References

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